molecular formula C21H22N2O2 B2611146 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-04-6

3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2611146
CAS RN: 1234692-04-6
M. Wt: 334.419
InChI Key: QCHLAAUTYZNXJZ-UHFFFAOYSA-N
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Description

3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (BMPC) is an organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology. It is a versatile building block for the synthesis of many heterocyclic compounds, such as pyrazoles, imidazoles, and oxazoles. BMPC has been extensively studied in the past few decades due to its unique structure and properties. It has been used in the synthesis of various drugs, such as antifungal, anticonvulsant, and anti-inflammatory agents, as well as in the development of novel drug delivery systems.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds related to 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been investigated for various biological activities. For instance, novel chitosan Schiff bases, incorporating heteroaryl pyrazole derivatives, have demonstrated significant antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. These Schiff bases showed promising results in inhibiting bacterial and fungal growth, indicating their potential as antimicrobial agents (Hamed et al., 2020). Furthermore, new 1,2,3-triazolyl pyrazole derivatives synthesized through a Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, underscoring their potential as therapeutic agents (Bhat et al., 2016).

Structural and Molecular Studies

Structural characterization and crystallography of pyrazole derivatives have provided insights into their molecular conformations and intermolecular interactions. For example, the crystal structure analysis of a methylphenyl pyrazole derivative revealed an L-shaped structure with specific intermolecular hydrogen bonding, highlighting the importance of structural features in determining the compound's properties and potential applications (Butcher et al., 2007).

Nonlinear Optical (NLO) Properties

The design and synthesis of pyrazole-based D-π-A derivatives for nonlinear optical applications have been explored. Through detailed spectroscopic characterization and theoretical studies, these compounds have been shown to possess high first-order hyperpolarizability, indicating their potential for use in nonlinear optical materials (Lanke & Sekar, 2016).

Anti-inflammatory and Analgesic Activities

Research into pyrazole derivatives has also extended into their anti-inflammatory and analgesic properties. A study on new 3-(2′-thienyl)pyrazole-based heterocycles demonstrated significant analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents in managing pain and inflammation (Abdel-Wahab et al., 2012).

Synthesis and Characterization of Novel Heterocycles

Innovative methods for the synthesis of novel heterocycles based on 3-(benzofur-2-yl)pyrazole have been developed, providing valuable pathways for the generation of compounds with potential pharmacological applications (Baashen et al., 2017).

properties

IUPAC Name

3-(4-butoxy-2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-4-12-25-19-10-11-20(16(2)13-19)21-17(15-24)14-23(22-21)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLAAUTYZNXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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